Salubrinal

Description

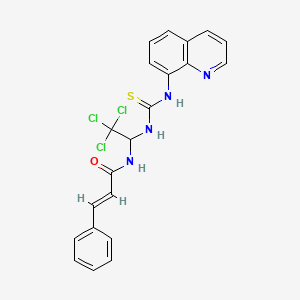

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOIAYJMPKXARU-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420852 | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405060-95-9 | |

| Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salubrinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salubrinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405060-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALUBRINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Salubrinal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salubrinal is a synthetic, cell-permeable small molecule that has garnered significant attention in cellular stress research. Its primary mechanism of action revolves around the selective inhibition of eukaryotic translation initiation factor 2 alpha (eIF2α) dephosphorylation. By targeting a specific phosphatase complex, this compound effectively prolongs the phosphorylation of eIF2α, a critical event in the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR). This action leads to a global attenuation of protein synthesis while selectively upregulating the translation of stress-responsive proteins, ultimately conferring cytoprotective effects against various cellular insults, particularly endoplasmic reticulum (ER) stress. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The Central Mechanism: Inhibition of GADD34-PP1c Complex

Under conditions of cellular stress, such as the accumulation of unfolded proteins in the ER, a family of kinases phosphorylates the alpha subunit of eIF2 at serine 51. One of the key kinases in the UPR is the double-stranded RNA-activated protein kinase-like ER kinase (PERK).[1][2] Phosphorylated eIF2α (p-eIF2α) acts as a translational repressor, leading to a global decrease in protein synthesis, which alleviates the protein folding load on the ER.[1][2]

The dephosphorylation of p-eIF2α, and thus the reactivation of protein synthesis, is primarily mediated by a holoenzyme consisting of the catalytic subunit of Protein Phosphatase 1 (PP1c) and a regulatory subunit, either GADD34 (Growth Arrest and DNA Damage-inducible protein 34) or CReP (constitutive repressor of eIF2α phosphorylation).[1][3] GADD34 is itself induced by ER stress as a negative feedback mechanism.[3]

This compound's precise point of intervention is the selective inhibition of the GADD34-PP1c and CReP-PP1c complexes. [1][3][4][5] By doing so, this compound prevents the dephosphorylation of eIF2α, thereby maintaining it in its phosphorylated, translationally repressive state.[1][5][6] This sustained phosphorylation is the cornerstone of this compound's biological activity.

Signaling Pathway of this compound's Action

References

- 1. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Protective effects of this compound against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Salubrinal: A Selective Inhibitor of eIF2α Dephosphorylation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salubrinal is a synthetic, cell-permeable small molecule that has garnered significant attention in cellular stress research.[1][2] It acts as a selective inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis.[3][4] By preventing the dephosphorylation of eIF2α, this compound effectively prolongs the attenuation of global protein synthesis initiated during the unfolded protein response (UPR) to endoplasmic reticulum (ER) stress.[5][6] This targeted action makes this compound a valuable tool for studying the intricate signaling pathways governing cellular homeostasis and a potential therapeutic agent for diseases characterized by excessive ER stress, such as neurodegenerative disorders, metabolic diseases, and certain cancers.[5][7] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

Under conditions of cellular stress, such as the accumulation of unfolded proteins in the ER, the kinase PERK (protein kinase RNA-like ER kinase) phosphorylates eIF2α at Serine 51.[6][8] Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of mRNA translation. This reduction in protein synthesis alleviates the protein folding load on the ER. However, this translational attenuation is transient. The p-eIF2α is dephosphorylated by protein phosphatase 1 (PP1), which is targeted to p-eIF2α by its regulatory subunits, GADD34 (Growth Arrest and DNA Damage-inducible protein 34) and CReP (constitutive repressor of eIF2α phosphorylation).[6][7]

This compound exerts its effect by selectively inhibiting the phosphatase complexes responsible for eIF2α dephosphorylation, specifically the GADD34-PP1 and CReP-PP1 complexes.[6][9] By doing so, this compound maintains eIF2α in its phosphorylated state, thereby prolonging the reduction in global protein synthesis.[5][6] This sustained phosphorylation of eIF2α also paradoxically allows for the preferential translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5][6][8] ATF4, in turn, is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][5]

Quantitative Data

The following table summarizes the effective concentrations and IC50 values of this compound as reported in various studies. These values can vary depending on the cell type, the nature of the induced stress, and the specific endpoint being measured.

| Parameter | Value | Cell Line / System | Context | Reference |

| EC50 | ~15 µM | PC12 cells | Inhibition of ER stress-mediated apoptosis | [10] |

| IC50 | ~3 µM | - | Inhibition of HSV replication | [10] |

| IC50 | 3.37 µM | Human LP-1 cells | Inhibition of cell growth | [10] |

| IC50 | 3.99 µM | Human 697 cells | Inhibition of cell growth | [10] |

| IC50 | 4.09 µM | Human ALL-PO cells | Inhibition of cell growth | [10] |

| Effective Concentration | 1-100 µM | Normal human bronchial epithelial (HBE) cells | Suppression of cigarette smoke extract-induced apoptosis | [6] |

| Effective Concentration | 10 µM | Inflammatory Breast Cancer (IBC) cell lines (SUM149PT, SUM190PT) | Upregulation of ATF4 and CHOP | [1][11] |

| Effective Concentration | 20 µM | Human amniotic epithelial cells | Prolongation of BPDE-induced eIF2α phosphorylation | [5][6] |

| Effective Concentration | 25 µM | Neuro-2A cells | Inhibition of rotenone-induced eIF2α dephosphorylation | [5][6] |

| Effective Concentration | 30 µM | L6 skeletal muscle cells | Attenuation of iron-induced insulin resistance | [8] |

| Effective Concentration | 30 µM | MDA-MB-231, AGS, and SAS cancer cells | Activation of the Integrated Stress Response (ISR) | [12] |

| Effective Concentration | 50 µM | Normal human renal epithelial cells | Protection against cyclosporine-induced apoptosis | [5] |

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general framework for treating cultured cells with this compound to study its effects on eIF2α phosphorylation and downstream signaling.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (Sigma-Aldrich, SML0951 or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin) (optional)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration. Note: The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

Treatment:

-

Pre-treatment: In many experimental setups, cells are pre-treated with this compound for a period (e.g., 30 minutes to 2 hours) before the addition of an ER stress-inducing agent.[5][6]

-

Co-treatment or single treatment: Alternatively, cells can be treated with this compound alone or in combination with other compounds for the desired duration (e.g., 6, 12, 24, or 48 hours).[1][13]

-

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Downstream Analysis: The cell lysates are now ready for downstream analysis, such as Western blotting.

Western Blotting for p-eIF2α, Total eIF2α, ATF4, and CHOP

Materials:

-

Cell lysates (prepared as described above)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology #9721)

-

Rabbit anti-eIF2α (e.g., Cell Signaling Technology)

-

Rabbit anti-ATF4 (e.g., Cell Signaling Technology #11815)

-

Mouse anti-CHOP (e.g., Cell Signaling Technology)

-

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Typical dilutions range from 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the changes in protein expression, normalizing to the loading control.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the GADD34/CReP-PP1c complex, preventing p-eIF2α dephosphorylation.

Experimental Workflow for Investigating this compound Effects

Caption: A typical workflow for studying the cellular effects of this compound treatment.

Off-Target Effects and Considerations

While this compound is considered a selective inhibitor of eIF2α dephosphorylation, it is crucial for researchers to be aware of potential off-target effects. Some studies suggest that at higher concentrations or in specific cellular contexts, this compound may have activities independent of the eIF2α pathway. Therefore, it is recommended to use the lowest effective concentration and to include appropriate controls to validate that the observed effects are indeed mediated through the intended mechanism. The use of genetic controls, such as cells with knockdown or knockout of key pathway components (e.g., ATF4), can provide more definitive evidence. Additionally, newer and potentially more specific inhibitors of eIF2α dephosphorylation, such as Sephin1 and Guanabenz, can be used as complementary tools.[8][9]

Conclusion

This compound is a powerful pharmacological tool for dissecting the complexities of the unfolded protein response and the role of eIF2α phosphorylation in cellular fate decisions. Its ability to selectively inhibit eIF2α dephosphorylation provides a means to manipulate a key control point in protein synthesis and cellular stress responses. This technical guide offers a comprehensive resource for researchers utilizing this compound, providing essential data, protocols, and a conceptual framework to facilitate rigorous and insightful experimentation in the fields of cell biology, pharmacology, and drug development.

References

- 1. Frontiers | this compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]

- 2. Protective effects of this compound against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking studies of this compound and its analogs as inhibitors of the GADD34:PP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound promotes phospho-eIF2α-dependent activation of UPR leading to autophagy-mediated attenuation of iron-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | PERK modulator | Mechanism | Concentration [selleckchem.com]

- 11. This compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Enhances Cancer Cell Death during Glucose Deprivation through the Upregulation of xCT and Mitochondrial Oxidative Stress [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Unfolded Protein Response Modulator Salubrinal: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular stress response pathway with significant implications for numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Salubrinal, a selective inhibitor of eukaryotic translation initiation factor 2α (eIF2α) dephosphorylation, has emerged as a key pharmacological tool for studying and manipulating the UPR. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the UPR signaling cascade, and detailed protocols for its experimental application. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways are visualized to facilitate understanding.

Introduction

Endoplasmic reticulum (ER) stress, caused by the accumulation of unfolded or misfolded proteins, activates a trio of signaling pathways collectively known as the unfolded protein response (UPR).[1] The three primary sensors of ER stress are IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[1] this compound primarily modulates the PERK branch of the UPR.[2] By preventing the dephosphorylation of eIF2α, this compound prolongs the attenuation of global protein synthesis, a key adaptive mechanism to reduce the protein load on the ER.[3] This targeted action makes this compound a valuable instrument for investigating the intricate roles of the UPR in health and disease.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of the protein phosphatase 1 (PP1) holoenzyme, specifically the complex it forms with its regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[4][5] Under prolonged ER stress, GADD34 is transcriptionally upregulated by ATF4 and CHOP, forming a negative feedback loop to dephosphorylate eIF2α and resume protein synthesis.[6] this compound disrupts this process, thereby maintaining eIF2α in its phosphorylated state.[4]

Phosphorylated eIF2α (p-eIF2α) has two major consequences:

-

Global Translation Attenuation: p-eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in the initiation of protein synthesis.[7] This helps to alleviate the protein folding load on the stressed ER.

-

Preferential Translation of Specific mRNAs: Paradoxically, p-eIF2α promotes the translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key target of this selective translation is Activating Transcription Factor 4 (ATF4).[7][8]

ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[7][9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of eIF2α Dephosphorylation Protects Hepatocytes from Apoptosis by Alleviating ER Stress in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Cytoprotective Effects of Salubrinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salubrinal, a selective inhibitor of eukaryotic translation initiation factor 2 alpha (eIF2α) dephosphorylation, has emerged as a potent cytoprotective agent in a variety of cellular stress models. By maintaining the phosphorylated state of eIF2α, this compound attenuates global protein synthesis, thereby reducing the load on the endoplasmic reticulum (ER) and mitigating ER stress-induced apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and offers detailed protocols for essential experiments to investigate its cytoprotective effects. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Mechanism of Action

Endoplasmic reticulum (ER) stress, caused by the accumulation of unfolded or misfolded proteins, activates a coordinated signaling network known as the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged.[1][3][4] One of the key branches of the UPR is mediated by the protein kinase RNA-like ER kinase (PERK).[1][5][6]

Upon activation, PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[1][2] Phosphorylated eIF2α (p-eIF2α) globally attenuates protein synthesis, reducing the influx of newly synthesized proteins into the ER.[1][2] Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[1][2][6] ATF4, in turn, upregulates the expression of genes involved in protein folding, amino acid metabolism, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1][3][5]

This compound exerts its cytoprotective effects by inhibiting the dephosphorylation of eIF2α.[1][2][7][8] It achieves this by targeting the protein phosphatase 1 (PP1) and its regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[1][2][7][9] By inhibiting the GADD34:PP1 complex, this compound prolongs the phosphorylation of eIF2α, thereby sustaining the reduction in global protein synthesis and promoting cell survival under ER stress conditions.[1][2][7]

Signaling Pathway of this compound's Action

Caption: this compound signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy and Cytotoxicity

| Cell Line | Stressor | This compound Concentration | Effect | Reference |

| PC12 | Tunicamycin | ~15 µM (EC50) | Inhibition of ER stress-mediated apoptosis | [10] |

| SVEC4-10 | Arsenic Trioxide (7.5 µM) | 10 and 20 µM | Increased cell viability | [1] |

| SH-SY5Y | Paraquat (0.5 mM) | 10 µM | Attenuated cellular damage | [1] |

| Neuro-2A | Rotenone (0.5 or 1 µM) | 25 µM | Suppressed cellular damage, ROS generation, and apoptosis | [1] |

| H9c2 | Tunicamycin or Hypoxia | 40 µmol/L | Maximum protection against apoptosis | [3] |

| Inflammatory Breast Cancer (IBC) cells | - | 10 µM | Induced cell death | [4] |

Table 2: Effects on Protein Expression and Phosphorylation

| Model System | Treatment | Target Protein | Effect | Reference |

| Rat Myocardial Infarction Model | This compound | p-eIF2α | Significantly increased | [5] |

| Rat Myocardial Infarction Model | This compound | CHOP | Significantly decreased | [5] |

| Rat Myocardial Infarction Model | This compound | Caspase-12 | Significantly decreased | [5] |

| Tunicamycin-treated PC12 cells | This compound | p-eIF2α | Rapid and robust increase | [10] |

| Tunicamycin-treated PC12 cells | This compound | GADD34 | Upregulation | [10] |

| Tunicamycin-treated PC12 cells | This compound | CHOP | Upregulation | [10] |

| Inflammatory Breast Cancer (IBC) cells | This compound (10 µM, 48h) | p-eIF2α | ~2-fold increase | [4] |

| Inflammatory Breast Cancer (IBC) cells | This compound (10 µM, 48h) | CHOP | ~3-fold increase | [4] |

| Mouse Traumatic Brain Injury Model | This compound (1 mg/kg) | p-eIF2α and ATF4 | Prevented reduction | [11] |

Table 3: In Vivo Neuroprotective and Cardioprotective Effects

| Animal Model | Injury Model | This compound Dosage | Outcome | Reference |

| Rat | Myocardial Infarction | Not specified | Decreased cardiomyocyte apoptosis and infarct size | [5][12] |

| Mouse | Traumatic Brain Injury | 1 mg/kg, i.p. | Improved memory deficits, prevented neuronal degeneration | [11] |

| Mouse | Deltamethrin-induced neurotoxicity | 1 mg/kg, i.p. | Prevented caspase-3 activation and attenuated TUNEL-positive cells | [13] |

| Rat | Brain Ischemic Preconditioning | 150 pmol, i.c.v. | Abolished neuroprotective effects of IPC | [14] |

| Mouse | Spinal Cord Injury | 1-5 mg/kg for 3 days | Improved functional recovery | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cytoprotective effects.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[16][18]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[19]

-

Treatment: Treat cells with the desired concentrations of this compound and/or the cytotoxic agent for the specified duration. Include appropriate vehicle controls.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16][17] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.[17][18][19]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Mix gently by pipetting up and down.[19] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background.[16]

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[20]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA fragments with fluorescently labeled dUTPs.[20][21][22] These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.[20]

Protocol (for adherent cells):

-

Cell Culture and Treatment: Grow and treat cells on coverslips in a multi-well plate.

-

Fixation: Remove the culture medium and wash cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[20][21]

-

Permeabilization: Wash the cells with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[20]

-

Equilibration: Wash the cells and incubate with an equilibration buffer for 5-10 minutes.[23]

-

TUNEL Reaction: Prepare the TUNEL reaction cocktail containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.[20][23]

-

Washing: Stop the reaction and wash the cells multiple times with PBS to remove unincorporated nucleotides.[21]

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of eIF2α Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects against tunicamycin and hypoxia induced cardiomyocyte apoptosis via the PERK-eIF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]

- 5. This compound protects cardiomyocytes against apoptosis in a rat myocardial infarction model via suppressing the dephosphorylation of eukaryotic translation initiation factor 2α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effects of this compound against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking studies of this compound and its analogs as inhibitors of the GADD34:PP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound-Mediated Upregulation of eIF2α Phosphorylation Increases Doxorubicin Sensitivity in MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | PERK modulator | Mechanism | Concentration [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound protects cardiomyocytes against apoptosis in a rat myocardial infarction model via suppressing the dephosphorylation of eukaryotic translation initiation factor 2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The endoplasmic reticulum stress inhibitor this compound inhibits the activation of autophagy and neuroprotection induced by brain ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. All roads go to this compound: endoplasmic reticulum stress, neuroprotection and glial scar formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. assaygenie.com [assaygenie.com]

- 22. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. media.cellsignal.com [media.cellsignal.com]

Salubrinal's Modulation of the eIF2α/ATF4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salubrinal is a synthetic, cell-permeable small molecule that has garnered significant attention in cellular stress research. It acts as a selective inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a critical regulator of protein synthesis.[1][2] This inhibition prolongs the phosphorylation state of eIF2α, leading to a reduction in global protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on the eIF2α/ATF4 signaling pathway, and detailed experimental protocols for its study.

The eIF2α/ATF4 pathway is a central component of the Integrated Stress Response (ISR), a cellular program activated by various stressors such as endoplasmic reticulum (ER) stress, nutrient deprivation, viral infection, and oxidative stress.[5] Under basal conditions, eIF2α is active and facilitates the initiation of protein synthesis. However, upon stress, specific kinases phosphorylate eIF2α at Serine 51.[3] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of protein synthesis, which conserves resources and prevents the accumulation of misfolded proteins.[3][6]

Paradoxically, the phosphorylation of eIF2α enhances the translation of ATF4 mRNA due to the presence of upstream open reading frames (uORFs) in its 5' untranslated region.[4] ATF4 is a transcription factor that, upon its synthesis, translocates to the nucleus and activates the expression of a wide array of genes involved in amino acid metabolism, antioxidant response, and, under prolonged stress, apoptosis.[2][5] this compound's ability to maintain eIF2α in its phosphorylated state makes it a powerful tool to study the downstream consequences of ISR activation and a potential therapeutic agent for diseases associated with cellular stress.[1][2]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the protein phosphatase 1 (PP1) complex, specifically its interaction with the regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[3][7][8] The GADD34/PP1c complex is responsible for the dephosphorylation of eIF2α, thus playing a crucial role in the negative feedback loop that terminates the ISR.[3][9]

Under conditions of ER stress, the PERK (PKR-like ER kinase) branch of the Unfolded Protein Response (UPR) is activated, leading to the phosphorylation of eIF2α.[3][10] This, in turn, upregulates the transcription of GADD34 as part of a feedback mechanism to restore normal protein synthesis. This compound intervenes at this stage by binding to and inhibiting the GADD34/PP1c complex, thereby preventing the dephosphorylation of eIF2α and prolonging its signaling.[2][7][11] This sustained phosphorylation of eIF2α leads to a more prolonged reduction in global translation and a more robust and sustained induction of ATF4.[3][4]

Caption: this compound inhibits the GADD34/PP1c complex, prolonging eIF2α phosphorylation and promoting ATF4 translation.

Quantitative Data on this compound's Effects

The following table summarizes quantitative data from various studies on the effects of this compound on the eIF2α/ATF4 pathway.

| Cell Type | This compound Concentration | Treatment Duration | Observed Effect on p-eIF2α | Observed Effect on ATF4 | Reference |

| PC12 (rat pheochromocytoma) | ~15 µM (EC50) | 48 hours | Increased phosphorylation | Increased expression | [11] |

| Human Amniotic Epithelial Cells | 20 µM | 30 min pretreatment | Prolonged phosphorylation induced by BPDE | Not specified | [3] |

| Human Inflammatory Breast Cancer (IBC) Cells (SUM149PT, SUM190PT) | 10 µM | 24 and 48 hours | Not directly measured, but implied by ATF4 increase | Upregulated gene expression and protein levels | [12] |

| Human Gastric Cancer Cells | Not specified | Not specified | Increased phosphorylation | Upregulated expression | [13] |

| Adrenocortical Carcinoma (ACC) Cells (SW-13, NCI-H295R) | Not specified | Not specified | Increased phosphorylation | Activated signaling | [14] |

| MCF-7/ADR (doxorubicin-resistant breast cancer) | Not specified | Not specified | Upregulated phosphorylation | Not specified | [9] |

| Cardiomyocytes | 40 µmol/L | Not specified | Enhanced phosphorylation | Upregulation | [15][16] |

| HEI-OC1 (auditory hair cells) | Increasing concentrations | Not specified | Dose-dependent increase in phosphorylation | Not specified | [17] |

Experimental Protocols

Western Blotting for p-eIF2α and ATF4

This protocol is a standard method to detect the levels of phosphorylated eIF2α and total ATF4 protein in cell lysates.[18][19][20][21]

1. Cell Lysis:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and ATF4 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

ATF4 Luciferase Reporter Assay

This assay measures the transcriptional activity of ATF4.[22][23][24][25][26]

1. Plasmid Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing ATF4 response elements (e.g., C/EBP-ATF composite site) upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

2. This compound Treatment:

-

After 24-48 hours of transfection, treat the cells with this compound at various concentrations.

3. Cell Lysis and Luciferase Assay:

-

After the desired treatment duration, lyse the cells using the luciferase assay lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold-change in ATF4 transcriptional activity relative to untreated control cells.

Caption: A typical workflow for studying this compound's effects on the eIF2α/ATF4 pathway.

Downstream Consequences of this compound-Mediated ATF4 Activation

The activation of ATF4 by this compound leads to the transcriptional regulation of a host of downstream target genes, orchestrating a complex cellular response. The outcome of this response, whether pro-survival or pro-apoptotic, is often context-dependent, relying on the cell type and the nature and duration of the stress.[2]

Pro-survival responses include the upregulation of genes involved in:

-

Amino Acid Synthesis and Transport: ATF4 induces the expression of genes such as asparagine synthetase (ASNS) to cope with nutrient limitations.[27]

-

Antioxidant Response: ATF4 can upregulate the expression of genes like xCT (a cystine/glutamate antiporter), which is crucial for the synthesis of the antioxidant glutathione (GSH), thereby protecting cells from oxidative damage.[5][13]

Pro-apoptotic responses can be triggered under conditions of severe or prolonged stress. ATF4 can induce the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[4][12] CHOP, in turn, can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protective effects of this compound against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Methods for analyzing eIF2 kinases and translational control in the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking studies of this compound and its analogs as inhibitors of the GADD34:PP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound-Mediated Upregulation of eIF2α Phosphorylation Increases Doxorubicin Sensitivity in MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]

- 11. This compound | PERK modulator | Mechanism | Concentration [selleckchem.com]

- 12. This compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activated Integrated Stress Response Induced by this compound Promotes Cisplatin Resistance in Human Gastric Cancer Cells via Enhanced xCT Expression and Glutathione Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Regulates the Apoptosis of Adrenocortical Carcinoma Cells via the PERK/eIF2 α/ATF4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound protects against tunicamycin and hypoxia induced cardiomyocyte apoptosis via the PERK-eIF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. This compound Protects Against Cisplatin-Induced Cochlear Hair Cell Endoplasmic Reticulum Stress by Regulating Eukaryotic Translation Initiation Factor 2α Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ATF4 antibody (28657-1-AP) | Proteintech [ptglab.com]

- 19. eIF2α phosphorylation [bio-protocol.org]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. Activating Transcription Factor 4/3/2 Response Element (ATF4/ATF3/ATF2) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

- 23. signosisinc.com [signosisinc.com]

- 24. Fluorescent ATF4 Reporter | LipExoGen Biotech [lipexogen.com]

- 25. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 26. researchgate.net [researchgate.net]

- 27. bosterbio.com [bosterbio.com]

The Discovery and Initial Characterization of Salubrinal: A Technical Guide

Introduction

Salubrinal is a selective inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2α (eIF2α), a critical regulator of protein synthesis.[1][2] It was first identified in a 2005 study by Boyce et al. through a high-throughput screen for small molecules that could protect cells from endoplasmic reticulum (ER) stress-induced apoptosis.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial experimental studies of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

This compound was discovered in a screen of a diverse library of small molecules for their ability to protect PC12 rat pheochromocytoma cells from apoptosis induced by tunicamycin, a potent inducer of ER stress.[1][3][4] The screening assay measured cell viability, and this compound was identified as a compound that effectively rescued cells from tunicamycin-induced cell death.[5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the protein phosphatase 1 (PP1) complex, specifically its association with the regulatory subunit GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[3][4][6] This complex is responsible for the dephosphorylation of eIF2α.[6][7] By inhibiting this phosphatase activity, this compound leads to the sustained phosphorylation of eIF2α at serine 51.[3][4]

Phosphorylated eIF2α (p-eIF2α) acts as a translational repressor, leading to a global attenuation of protein synthesis.[3] This reduction in the protein load on the ER helps to alleviate ER stress. Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3][4] ATF4 is a key transcription factor in the Integrated Stress Response (ISR) that upregulates the expression of genes involved in amino acid metabolism, redox homeostasis, and, under prolonged stress, apoptosis.[3][8]

Signaling Pathway

The following diagram illustrates the central role of this compound in the eIF2α signaling pathway.

Caption: this compound inhibits the GADD34/PP1 complex, leading to sustained eIF2α phosphorylation.

Initial Experimental Studies & Key Findings

The initial characterization of this compound involved a series of in vitro experiments to confirm its mechanism of action and cytoprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on this compound.

| Parameter | Value | Assay Conditions | Cell Line |

| EC50 (ER Stress Protection) | ~15 µM | Tunicamycin-induced apoptosis | PC12 |

| IC50 (HSV Replication) | ~3 µM | Herpes Simplex Virus infection | - |

| IC50 (Cell Growth) | 3.37 µM | Cell viability assay | Human LP-1 |

| IC50 (Cell Growth) | 3.99 µM | Cell viability assay | Human 697 |

| IC50 (Cell Growth) | 4.09 µM | Cell viability assay | Human ALL-PO |

Table 1: Potency of this compound in various assays.[5]

| Treatment | Target Protein | Fold Change | Cell Line |

| This compound (10µM, 48h) | p-eIF2α | ~2-fold increase | SUM149PT |

| This compound (10µM, 48h) | CHOP | ~3-fold increase | SUM149PT |

| This compound (10µM, 48h) | p-NFκB | ~50% decrease | SUM149PT |

| This compound (10µM, 48h) | p-Akt | ~80% decrease | SUM149PT |

Table 2: Effect of this compound on key signaling proteins.[9]

Experimental Protocols

Detailed methodologies for the key experiments that characterized this compound are provided below.

-

Cell Lines: PC12 rat pheochromocytoma cells were a common model in initial studies. Other cell lines like human breast cancer cells (MCF-7, MCF-7/ADR, SUM149PT) have also been used.[3][9][10]

-

Culture Conditions: Cells were typically cultured in appropriate media (e.g., DMEM for PC12, RPMI-1640 for MCF-7) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: To induce ER stress, cells were treated with agents like tunicamycin (a glycosylation inhibitor) or thapsigargin (a SERCA pump inhibitor).[5] this compound, dissolved in DMSO, was added to the culture medium at various concentrations, often as a pretreatment before the ER stress-inducing agent.[10][11]

-

Objective: To measure the levels of p-eIF2α, total eIF2α, and other proteins in the UPR pathway (e.g., ATF4, CHOP, GRP78).[9][12]

-

Protocol:

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against the target proteins (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP) overnight at 4°C.

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis was performed to quantify the intensity of the protein bands, which were often normalized to a loading control like β-actin or α-tubulin.[13]

-

-

Objective: To assess the cytoprotective effects of this compound against ER stress-induced cell death.

-

MTT Assay (Cell Viability):

-

Cells were seeded in 96-well plates and treated with an ER stressor with or without this compound.

-

After the incubation period, MTT solution was added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

-

-

TUNEL Staining (Apoptosis):

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cells were fixed, permeabilized, and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

The stained cells were visualized and quantified using fluorescence microscopy.[13]

-

-

Caspase Activity Assay (Apoptosis):

-

The activity of executioner caspases, such as caspase-3, was measured using a colorimetric or fluorometric assay.

-

Cell lysates were incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore.

-

The cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.[14]

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on ER stress.

Caption: A generalized workflow for studying the effects of this compound on ER stress.

Conclusion

The discovery of this compound marked a significant advancement in the study of the Unfolded Protein Response and ER stress. Its selective inhibition of eIF2α dephosphorylation provided a powerful chemical tool to probe the intricacies of this signaling pathway. The initial studies robustly demonstrated its cytoprotective effects against ER stress-induced apoptosis and laid the groundwork for its use in a wide range of disease models, including neurodegenerative diseases, metabolic disorders, and cancer.[6] This technical guide provides a comprehensive overview of the foundational research on this compound, offering valuable insights for scientists and researchers in the field of drug discovery and development.

References

- 1. A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PERK modulator | Mechanism | Concentration [selleckchem.com]

- 6. Molecular docking studies of this compound and its analogs as inhibitors of the GADD34:PP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-Mediated Upregulation of eIF2α Phosphorylation Increases Doxorubicin Sensitivity in MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of the Inhibitor this compound after Cardiac Arrest in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound protects cardiomyocytes against apoptosis in a rat myocardial infarction model via suppressing the dephosphorylation of eukaryotic translation initiation factor 2α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regional Susceptibility to ER Stress and Protection by this compound Following a Single Exposure to Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]

Salubrinal's Effect on Protein Synthesis and Translation Initiation: A Technical Guide

Issued: November 19, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salubrinal is a selective, cell-permeable small molecule that has become an invaluable tool for studying the cellular stress response.[1] Its primary mechanism of action involves the inhibition of eukaryotic translation initiation factor 2α (eIF2α) dephosphorylation.[1][2][3] By preventing the dephosphorylation of eIF2α, this compound effectively prolongs the attenuation of global protein synthesis, a key adaptive mechanism during the Integrated Stress Response (ISR). This guide provides a comprehensive technical overview of this compound's mechanism, its quantitative effects on key cellular markers, detailed experimental protocols for its use, and visual representations of the associated signaling pathways.

Core Mechanism of Action: The Integrated Stress Response

Cells respond to various physiological stresses, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress), nutrient deprivation, and viral infections, by activating the ISR.[4] A central event in the ISR is the phosphorylation of the α-subunit of eIF2 on Serine 51.

-

eIF2α Phosphorylation and Translation Initiation: Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This inhibition reduces the availability of the active, GTP-bound eIF2 ternary complex (eIF2-GTP-Met-tRNAi), which is essential for initiating cap-dependent translation. The result is a rapid attenuation of global protein synthesis, which conserves resources and reduces the load of new proteins entering a stressed ER.[2][5]

-

The Role of GADD34:PP1: The phosphorylation of eIF2α is reversible. The phosphatase complex responsible for its dephosphorylation consists of the catalytic subunit of protein phosphatase 1 (PP1) and a regulatory subunit, such as GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[2][6][7] GADD34 expression is induced by ATF4, creating a negative feedback loop that eventually allows protein synthesis to recover.[7]

-

This compound's Intervention: this compound exerts its effect by selectively inhibiting the GADD34:PP1 complex.[2][6][7] This action prevents the dephosphorylation of p-eIF2α, thereby sustaining the inhibition of global protein synthesis.[8][9]

-

Paradoxical Translation of ATF4: While most cap-dependent translation is inhibited, the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4), is paradoxically enhanced.[2][4][5] This occurs due to unique upstream open reading frames (uORFs) in the 5' untranslated region of ATF4 mRNA that allow for preferential translation under conditions of low eIF2 ternary complex availability. ATF4 then translocates to the nucleus to regulate genes involved in homeostasis and, under prolonged stress, apoptosis (e.g., CHOP).[2][10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound treatment across various studies and cell lines.

Table 1: Effect of this compound on Key ISR Protein Levels

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| SUM149PT (IBC) | 10µM this compound, 48h | p-eIF2α | ~2-fold increase | [11][12] |

| SUM149PT (IBC) | 10µM this compound, 48h | CHOP | ~3-fold increase | [11][12] |

| SUM149PT (IBC) | 10µM this compound, 48h | p-NFκB | ~50% decrease | [11][12] |

| SUM149PT (IBC) | 10µM this compound, 48h | p-Akt | ~80% decrease | [11][12] |

| L6 Myotubes | 30µM this compound, 30 min | p-eIF2α | Significant increase | [13] |

| L6 Myotubes | 30µM this compound, 30 min | ATF4 | Significant increase | [13] |

| HK-2 | 20µM this compound, 8-16h | p-eIF2α, ATF4 | Elevated levels | [6] |

| MDA-MB-231, AGS, SAS | 30µM this compound, 24h | p-eIF2α, ATF4 | Increased protein levels | [4] |

Table 2: Functional Effects of this compound Treatment

| Cell Line / Model | Treatment | Measured Outcome | Result | Reference |

| PC12 Cells | 0-100 μM this compound, 48h | Cell Viability (Tunicamycin-induced stress) | Dose-dependent inhibition of apoptosis (EC50 ~15 μM) | [3] |

| Rat Myocardial Infarction Model | This compound (in vivo) | Apoptotic Cardiomyocytes | Decreased apoptosis | [9] |

| SH-SY5Y Cells | 40µM this compound, 12h | Caspase-3 Activation (Rotenone-induced) | Attenuated activation | [2] |

| MDA-MB-231, AGS, SAS | 30µM this compound | Cell Growth & Migration | Decreased growth and migration ability | [4] |

| Rat (in vivo) | This compound (ICV infusion) | Deep Slow Wave Sleep | 255% increase | [14][15] |

| Rat (in vivo) | This compound (ICV infusion) | Active Waking | 49% reduction | [14][15] |

Key Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying this compound's effects.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., SUM149PT, PC12, HEI-OC1) in appropriate culture vessels and medium. Allow cells to adhere and reach 70-80% confluency.

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically ranging from 1 µM to 100 µM).[2] For control wells, add an equivalent volume of DMSO.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard culture conditions (37°C, 5% CO2).[4][12]

Western Blot Analysis of ISR Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µ g/lane ) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin) overnight at 4°C.[12]

-

Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

Quantification: Densitometry analysis can be performed using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or total eIF2α).[12]

Caspase-3 Activity Assay (Apoptosis)

-

Lysate Preparation: Following this compound treatment (with or without an apoptotic stimulus), harvest cells and prepare lysates according to the manufacturer's instructions for a caspase-3 colorimetric or fluorometric assay kit.

-

Assay Execution: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

-

Measurement: Incubate at 37°C and measure the absorbance (405 nm) or fluorescence at specified time points. The activity is proportional to the color or fluorescence intensity.[12]

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

Caption: this compound inhibits the GADD34:PP1 complex, sustaining eIF2α phosphorylation.

Experimental Workflow: Western Blot Analysis

Caption: A typical workflow for analyzing protein expression changes after this compound treatment.

Logical Relationship: Downstream Consequences of this compound

Caption: The logical cascade from this compound's direct action to its dual cellular outcomes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage [mdpi.com]

- 3. This compound | PERK modulator | Mechanism | Concentration [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Evidence Shows this compound, an eIF2α Dephosphorylation Inhibitor, Reduces Xenotoxicant-Induced Cellular Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. This compound protects cardiomyocytes against apoptosis in a rat myocardial infarction model via suppressing the dephosphorylation of eukaryotic translation initiation factor 2α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound alleviates traumatic spinal cord injury through suppression of the eIF2α/ATF4 pathway in mouse model [techscience.com]

- 11. This compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]

- 13. This compound promotes phospho-eIF2α-dependent activation of UPR leading to autophagy-mediated attenuation of iron-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an inhibitor of protein synthesis, promotes deep slow wave sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, an inhibitor of protein synthesis, promotes deep slow wave sleep [pubmed.ncbi.nlm.nih.gov]

Salubrinal: A Deep Dive into its Role in Cellular Homeostasis and the Unfolded Protein Response

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Salubrinal, a synthetic, cell-permeable small molecule, has emerged as a critical tool for studying cellular stress responses. It functions as a selective inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the integrated stress response (ISR) and the unfolded protein response (UPR). By maintaining eIF2α in its phosphorylated state, this compound effectively attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). This modulation of the UPR has profound implications for cellular homeostasis, with demonstrated cytoprotective effects against a wide array of cellular insults, including endoplasmic reticulum (ER) stress, oxidative stress, and xenobiotic toxicity. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts in areas where cellular stress is a critical pathological component.

Core Mechanism of Action: Targeting the GADD34/PP1c Complex

Under conditions of cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), the ER-resident kinase PERK (PKR-like ER kinase) is activated.[1] Activated PERK phosphorylates the alpha subunit of eIF2 on serine 51.[1] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis, which alleviates the protein folding load on the ER.[1]

However, this translational attenuation is not absolute. Phosphorylated eIF2α (p-eIF2α) paradoxically enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2][3]

The dephosphorylation of p-eIF2α, which allows for the resumption of global protein synthesis, is primarily mediated by a protein phosphatase 1 (PP1) complex. This complex consists of the catalytic subunit of PP1 (PP1c) and a regulatory subunit, either GADD34 (Growth Arrest and DNA Damage-inducible protein 34) or CReP (constitutive repressor of eIF2α phosphorylation).[1][4] GADD34 expression is itself induced by ATF4, forming a negative feedback loop.[5]

This compound exerts its effects by selectively inhibiting the GADD34/PP1c phosphatase complex. [1][6][7] By preventing the dephosphorylation of eIF2α, this compound prolongs the state of translational attenuation and sustained ATF4 expression.[1][2] This mechanism is central to its role in modulating cellular homeostasis in response to stress.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of this compound from various published studies.

| Parameter | Value | Assay/System | Reference |

| EC50 | ~15 µM | Inhibition of ER stress-mediated apoptosis (cell-free assay) | [8] |

| IC50 | ~3 µM | Inhibition of Herpes Simplex Virus (HSV) replication | [8] |

| IC50 | 3.37 µM | Inhibition of human LP-1 cell growth (cell viability assay) | [9] |

| IC50 | 3.99 µM | Inhibition of human 697 cell growth (cell viability assay) | [9] |

| IC50 | 4.09 µM | Inhibition of human ALL-PO cell growth (cell viability assay) | [9] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| PC12 | 0-100 µM | 48 hours | Dose-dependent inhibition of tunicamycin-induced apoptosis | [8] |

| Neuro-2A | 25 µM | 30 min pretreatment | Inhibition of rotenone-induced eIF2α dephosphorylation | [1] |

| HK-2 | 1–50 µM | Up to 24 hours | Low cytotoxicity; 20 µM increased p-eIF2α and ATF4 | [1] |

| SVEC4-10 | 10 and 20 µM | 24 hours | Increased cell viability after arsenic trioxide exposure | [1] |

| PC12 | 1, 5, 30 µM | 1 hour pretreatment | Dose-dependent inhibition of TCDD-induced decrease in cell viability | [1] |

| SH-SY5Y | 20 µM | 1 hour pretreatment | Rescue from paraquat-induced apoptosis | [1] |

| Human amniotic epithelial cells | 20 µM | 30 min pretreatment | Prolonged BPDE-induced eIF2α phosphorylation | [1] |

| SUM149PT and SUM190PT (IBC cells) | 10 µM | 24 and 48 hours | Upregulation of ATF4 and CHOP gene expression | [3] |

| C2C12 myotubes | 10 µM | 24 hours | Further increased H2O2-induced p-eIF2α and ATF4 levels | [2] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Animal Model | Dosage | Administration Route | Therapeutic Effect | Reference |

| Rat (Paraquat poisoning) | 0.5 mg/kg/day | Intraperitoneal (i.p.) | Inhibited hemorrhage and fibrosis | [10] |

| Mouse (Cisplatin-induced nephrotoxicity) | 1 mg/kg/day | Intraperitoneal (i.p.) | Enhanced cisplatin-induced nephrotoxicity | [10] |

| Mouse (Cardiac hypertrophy) | 0.5 mg/kg/day | Subcutaneous injection | Reduced expression of ER stress markers | [8] |

| Rat (Cardiac arrest) | 1 mg/kg | Intraperitoneal (i.p.) | Neuroprotective effects | [11] |

| Mouse (Deltamethrin-induced neurotoxicity) | 1 mg/kg | Intraperitoneal (i.p.) | Prevented hippocampal ER stress | [12] |

Table 3: In Vivo Administration and Effects of this compound

Signaling Pathways and Experimental Workflows

This compound's Core Signaling Pathway

The primary signaling pathway modulated by this compound is the PERK branch of the Unfolded Protein Response. The following diagram illustrates this pathway.

References

- 1. This compound Enhances Cancer Cell Death during Glucose Deprivation through the Upregulation of xCT and Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound against H2O2-induced muscle wasting via eIF2α/ATF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of protein synthesis, promotes deep slow wave sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An improved high-throughput screening assay for tunicamycin sensitivity in Arabidopsis seedlings [frontiersin.org]

- 6. Inhibition of serine/threonine protein phosphatase PP1 protects cardiomyocytes from tunicamycin-induced apoptosis and I/R through the upregulation of p-eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking studies of this compound and its analogs as inhibitors of the GADD34:PP1 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Alleviates Pressure Overload-Induced Cardiac Hypertrophy by Inhibiting Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective Effect of the Inhibitor this compound after Cardiac Arrest in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Salubrinal in In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salubrinal is a selective and cell-permeable inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2][3] By inhibiting the cellular complexes that dephosphorylate eIF2α, primarily the PP1/GADD34 complex, this compound effectively prolongs the phosphorylation of eIF2α.[1][4] This leads to an attenuation of global protein synthesis, a key component of the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR), which helps cells adapt to and survive various stress conditions, particularly endoplasmic reticulum (ER) stress.[4][5][6] However, under certain conditions or in specific cell types, prolonged eIF2α phosphorylation can also promote apoptosis.[7][8] These application notes provide detailed protocols and concentration guidelines for the use of this compound in in vitro cell culture experiments.

Mechanism of Action